![molecular formula C9H10O2 B2965545 Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid CAS No. 2418711-37-0](/img/structure/B2965545.png)

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

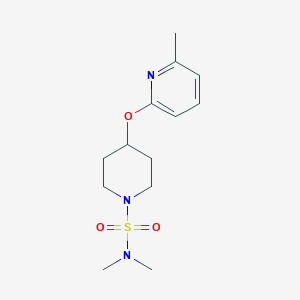

“Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid” is a chemical compound with the CAS Number: 2418711-37-0 . It has a molecular weight of 150.18 .

Synthesis Analysis

The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported using a one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Applications De Recherche Scientifique

Synthesis of Tetraaryl-substituted Bicyclo[4.2.0]octa-1,5,7-trienes

This compound serves as a precursor in the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes . The process involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium(I) complex. This synthesis is significant for creating complex molecules with potential applications in material science and pharmaceuticals.

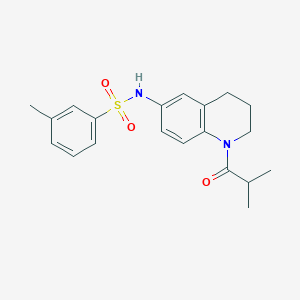

Tandem Catalysis

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid is used in tandem catalysis, where it undergoes transformations using a single or multiple catalyst precursors . This method is efficient for orchestrating functionally distinct transformations, reducing waste, and saving time in chemical synthesis.

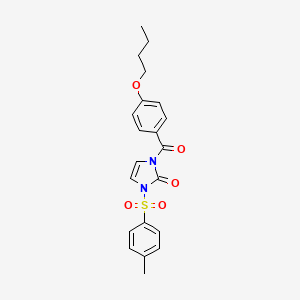

Material Science Research

The compound’s unique structure, consisting of two fused cyclobutane rings and one cyclohexene ring, makes it valuable in material science research. It can be used to study the properties of new materials and their potential applications in various industries.

Chemical Synthesis

In chemical synthesis, this bicyclic compound is utilized for its reactivity in forming new bonds and structures . It’s particularly useful in the development of new synthetic methods and the creation of novel organic compounds.

Analytical Chemistry

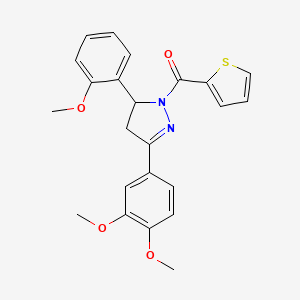

Due to its distinct chemical structure, Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid can serve as a standard or reference compound in analytical chemistry . It helps in the calibration of instruments and validation of analytical methods.

Computational Chemistry

The compound is also relevant in computational chemistry, where it’s used in theoretical studies and simulations to understand its behavior and reaction mechanisms . This aids in predicting the outcomes of chemical reactions and designing new molecules.

Safety and Hazards

Propriétés

IUPAC Name |

bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-2,5-7H,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXPIWZKYVQLIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2965462.png)

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)

![4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2965469.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2965470.png)

![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)

![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)

![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)